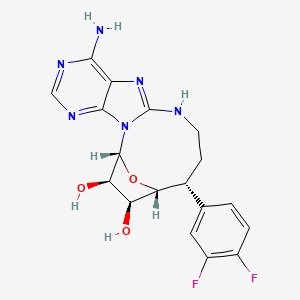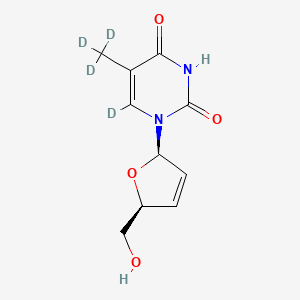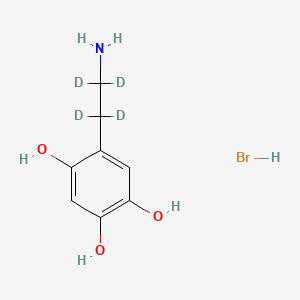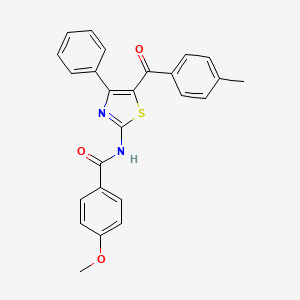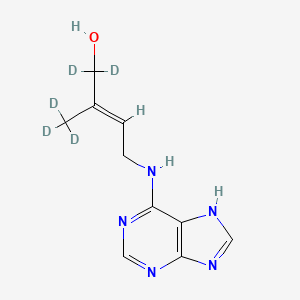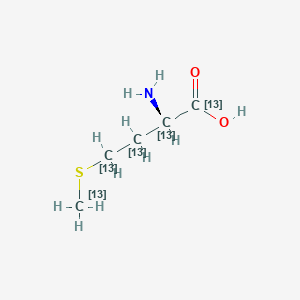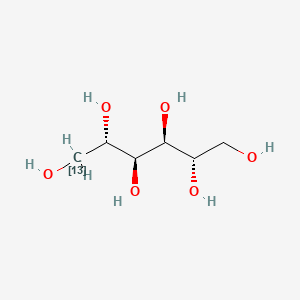
L-Mannitol-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Mannitol-1-13C is a stable isotope-labeled compound of L-Mannitol, where the carbon-13 isotope is incorporated at the first carbon position. L-Mannitol is a naturally occurring six-carbon sugar alcohol that is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Mannitol-1-13C can be synthesized through the reduction of L-fructose or D-sorbose using labeled carbon-13 reagents. The reduction process typically involves the use of hydrogenation catalysts under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods
Industrial production of this compound involves biotechnological methods, including fermentation engineering, protein engineering, and metabolic engineering. These methods utilize mannitol-producing strains and enzymes to achieve high yields and purity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Mannitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields of research and industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.
Reduction: Hydrogenation catalysts like palladium on carbon are used to reduce this compound to its corresponding alcohol.
Major Products Formed
Applications De Recherche Scientifique
L-Mannitol-1-13C has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
L-Mannitol-1-13C exerts its effects through its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This mechanism is particularly useful in reducing cerebral edema, intracranial pressure, and cerebrospinal fluid volume .
Comparaison Avec Des Composés Similaires
L-Mannitol-1-13C is unique due to the incorporation of the carbon-13 isotope, which makes it a valuable tool for tracing and quantitation in various scientific studies. Similar compounds include:
D-Mannitol-1-13C: Another isotope-labeled form of mannitol used for similar applications.
Sorbitol: A sugar alcohol with a similar structure but different hydroxyl group orientation.
Xylitol: Another sugar alcohol used in food and pharmaceutical industries.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in research applications.
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
Clé InChI |
FBPFZTCFMRRESA-AIJRKYHDSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
